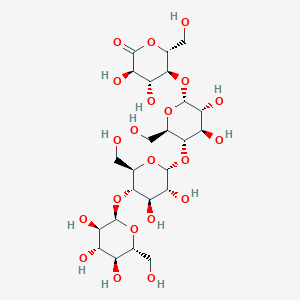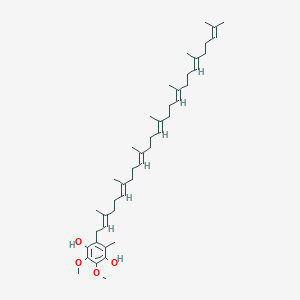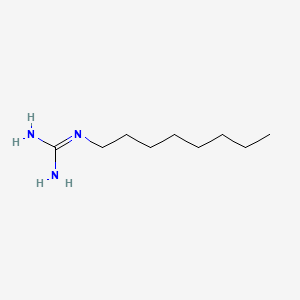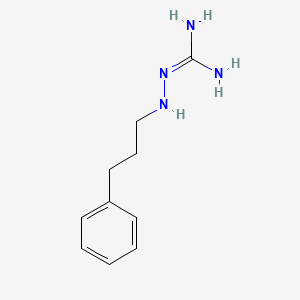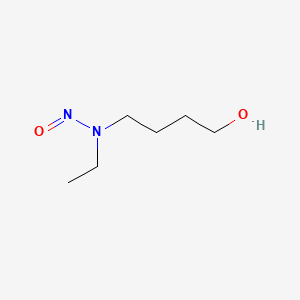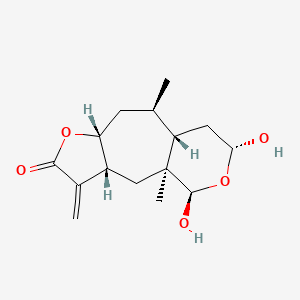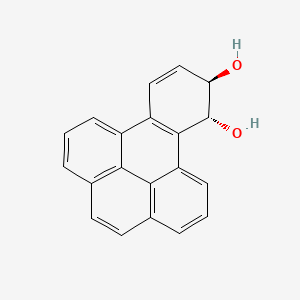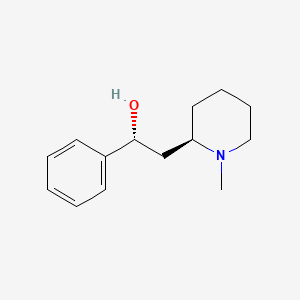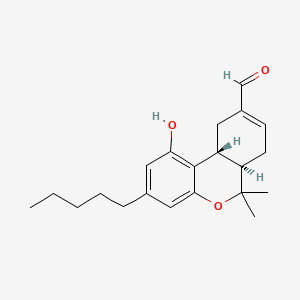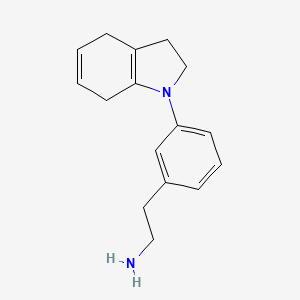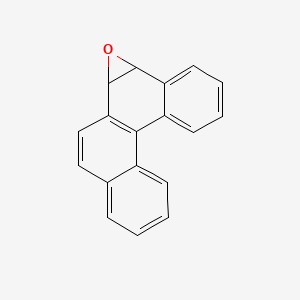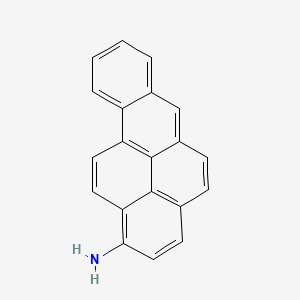![molecular formula C15H24O3 B1212818 2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the naphthalene core through cyclization reactions.
Hydrogenation: Reduction of the aromatic rings to form the decahydro structure.
Functional Group Introduction: Introduction of the hydroxy and methylene groups through selective reactions.
Typical reaction conditions involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and various reagents for functional group modifications.
Industrial Production Methods
Industrial production of Vachanic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Vachanic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions at the methylene group using nucleophiles like halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of Vachanic acid with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, Vachanic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Vachanic acid is studied for its potential as a bioactive compound. Its interactions with biological molecules and pathways are of particular interest for developing new therapeutic agents.
Medicine
In medicine, Vachanic acid is being explored for its potential pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant effects, making it a candidate for drug development.
Industry
In the industrial sector, Vachanic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of Vachanic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1 |
InChI Key |
FXKCXGBBUBCRPU-BBNOBNGHSA-N |
SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Isomeric SMILES |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O |
Synonyms |
ilicic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


